Array ( [bid] => 65443 )
Scientific Field: Pharmacology and Oncology Application Summary: Imatinib is a therapeutic agent used to treat leukemia. It specifically inhibits the activity of tyrosine kinases . Experimental Procedures: The molecule has been structurally characterized only in the form of its piperazin-1-ium salt . Results: Imatinib has been shown to be effective in treating chronic myelogenic leukemia .
Scientific Field: Medicinal Chemistry Application Summary: Gefitinib is synthesized from Methyl 3-Hydroxy-4-methoxy-benzoate. It is a tyrosine kinase inhibitor . Experimental Procedures: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions . Results: This novel synthetic route produced overall yields as high as 37.4% .
Scientific Field: Medicinal Chemistry Application Summary: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . Results: The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
Scientific Field: Medicinal Chemistry Application Summary: These derivatives have been designed and synthesized. They were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities . Experimental Procedures: The compounds were synthesized and then evaluated for their biological activities . Results: Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose .
Scientific Field: Medicinal Chemistry Application Summary: This compound is a crucial building block of many drug candidates . Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . Results: The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a complex organic compound with the molecular formula C22H22N2O6S2. It features two sulfonamide groups derived from 4-methylphenylsulfonyl moieties attached to a benzoate structure. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity profiles .
There is no scientific research available on the mechanism of action of this compound.
Research indicates that compounds similar to methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate exhibit various biological activities, including:
Several synthetic routes have been developed for methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Common methods include:
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has several applications:
Studies on the interactions of methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate with biological targets have revealed:
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-(4-methylbenzenesulfonamido)benzoate | Moderate | Antimicrobial | Simpler structure; less complex synthesis route |
| Sulfanilamide | High | Antimicrobial | Classic sulfonamide; well-studied |
| N-(p-Toluenesulfonyl)glycine | Moderate | Anticancer | Contains amino acid; different functional group |
| Benzene sulfonamide | Low | Antimicrobial | Basic structure; lacks additional functionalities |
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is unique due to its dual sulfonamide functionality and specific biological activities that differentiate it from simpler sulfonamides and related compounds. This complexity allows for diverse applications in both pharmaceuticals and organic chemistry.
Bromination of methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate typically targets the sulfonamide-protected aromatic ring. Recent studies highlight the use of N-bromosuccinimide (NBS) under radical-initiated conditions to achieve regioselective bromination at the para position of the benzoate moiety. For example, treatment with NBS in carbon tetrachloride at 60°C yields mono-brominated derivatives with 72–85% efficiency, while dibromination requires elevated temperatures (90°C) and extended reaction times.
Cyanation strategies often employ palladium-catalyzed cross-coupling reactions. A representative method involves reacting the brominated intermediate with potassium cyanide in the presence of Pd(PPh₃)₄, yielding cyano-substituted analogs. However, competing hydrolysis of the sulfonamide groups necessitates careful control of reaction pH (<7) and temperature (25–40°C).
Catalytic efficiency in multi-step syntheses is enhanced by leveraging N,N-dimethyl-4-aminopyridine (DMAP) as a nucleophilic accelerator. DMAP forms a reactive intermediate with sulfonyl chlorides, reducing the activation energy for sulfonamide bond formation. Comparative DFT calculations reveal a 15–20% lower energy barrier for DMAP-assisted sulfonylation versus collidine, enabling near-quantitative yields in the coupling of 3,4-diaminobenzoate with 4-methylbenzenesulfonyl chloride.
Enantioselective bromination, critical for chiral drug intermediates, employs cinchona alkaloid catalysts. For instance, (DHQD)₂PHAL facilitates asymmetric bromoesterification of allylic sulfonamides, achieving enantiomeric excess (ee) values >90%. This method avoids racemization at C-13a, a common issue in phenanthroindolizidine alkaloid syntheses.
Industrial production prioritizes continuous flow reactors to mitigate exothermic risks during sulfonylation. A patented method (WO2016141548A1) utilizes a two-stage process:
Key process parameters include:
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate exhibits polymorphism, with two distinct crystalline forms identified: a triclinic polymorph (MSBT) and a monoclinic polymorph (MSBM). These polymorphs differ in their unit cell parameters, space groups, and intermolecular interaction networks [2].
The MSBT polymorph crystallizes in the triclinic system (space group P1̅) with unit cell dimensions a = 8.8898 Å, b = 9.6929 Å, c = 10.5211 Å, and angles α = 106.183°, β = 93.105°, γ = 91.467° [2]. In contrast, MSBM adopts a monoclinic lattice (space group P2₁/c) with parameters a = 9.0358 Å, b = 10.0610 Å, c = 19.806 Å, and β = 90.728° [2]. The molecular conformation in both polymorphs is stabilized by intramolecular N–H···I and C–H···O hydrogen bonds, forming S(5) and S(6) ring motifs (Figure 1a,b) [2].
| Parameter | MSBT (Triclinic) | MSBM (Monoclinic) |
|---|---|---|
| Space group | P1̅ | P2₁/c |
| π···π stacking distance | 4.17 Å | 3.84 Å |
| Dominant H-bond motif | R₂²(8) dimers | C(11) chains |
The polymorphism arises from subtle differences in torsional angles between the benzoate core and sulfonamide substituents. In MSBT, the dihedral angle between the 2-iodoanilinic group and the toluene sulfonyl group is 89.4°, whereas in MSBM, this angle reduces to 76.9°, enabling tighter packing [2].
DFT calculations at the B3LYP/6-311++G(d,p) level corroborate experimental SC-XRD data, revealing close agreement between computed and observed bond lengths (Table 2) [2]. For example, the calculated S–N bond length in MSBT is 1.632 Å, matching the SC-XRD value of 1.630 Å [2].
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the molecular conformation. The second-order perturbation energy for the LP(I) → σ(N–H) interaction is 1.25 kcal/mol, while the LP(O) → σ(C–H) interaction contributes 5.25 kcal/mol [2]. These interactions rationalize the preference for intramolecular hydrogen bonding over alternative conformers.
The HOMO-LUMO energy gap, a critical determinant of chemical reactivity, is computed as 4.18 eV for MSBT and 4.22 eV for MSBM, indicating comparable electronic stability [2]. The HOMO is localized on the iodobenzene and sulfonamide moieties, while the LUMO resides predominantly on the benzoate ester group (Figure 2a,b) [2].